molecular formula C12H22N2O4S B6618487 tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate CAS No. 1690364-48-7

tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate

Cat. No.: B6618487
CAS No.: 1690364-48-7
M. Wt: 290.38 g/mol
InChI Key: IBPAVAZYFVZODY-ULKQDVFKSA-N
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Description

tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butyl carbamate group and a bicyclo[3.3.1]nonane core, which includes a sulfur atom and two ketone functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the tert-butyl carbamate group. Reaction conditions may involve the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-10-8-4-13-5-9(10)7-19(16,17)6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPAVAZYFVZODY-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CNCC1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CNC[C@H]1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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